2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a synthetic compound that features a chlorophenoxy group, a hydroxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the reaction of the chlorophenoxy intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Incorporation of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used to study the interactions of chlorophenoxy and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetic acid
- 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylethyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-16-7-9-17(10-8-16)25-13-20(24)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-26-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRUTCXBBFYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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